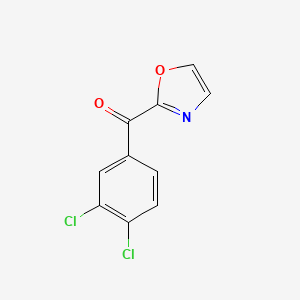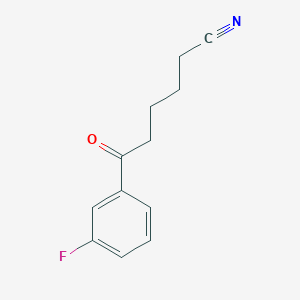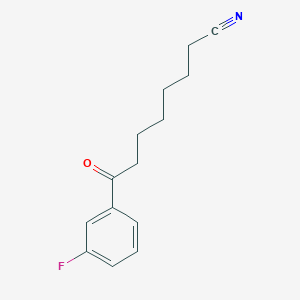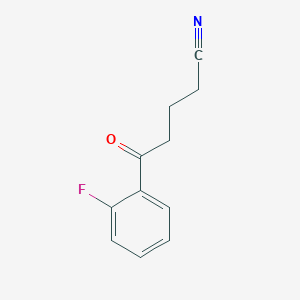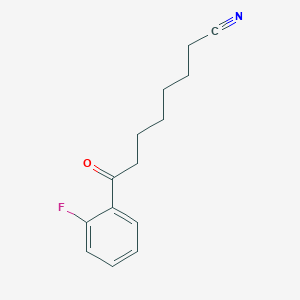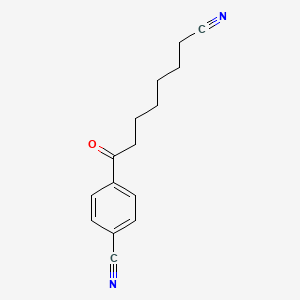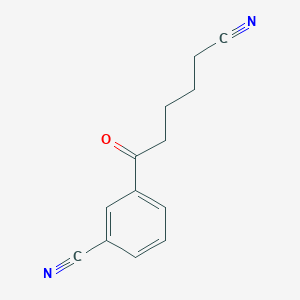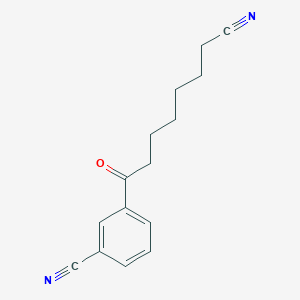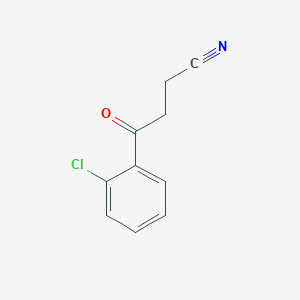![molecular formula C14H26N2O3 B1324285 (7S、9aS)-叔丁基 7-(羟甲基)六氢-1H-吡啶并[1,2-a]吡嗪-2(6H)-羧酸酯 CAS No. 156856-50-7](/img/structure/B1324285.png)
(7S、9aS)-叔丁基 7-(羟甲基)六氢-1H-吡啶并[1,2-a]吡嗪-2(6H)-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和衍生物形成
3-(2-氨基乙基)-5-羟基-1H-吡唑衍生物的合成:Kralj 等人(2011 年)的研究展示了 1'-取代叔丁基 2-(5-羟基-1H-吡唑-3-基)乙基氨基甲酸酯和相关化合物的合成,展示了类似结构在有机合成中的多功能性 (Kralj 等人,2011 年)。
吡嗪衍生物的制备:Urban(1995 年)讨论了一种有效的合成反式-7-羟甲基-2-(2-苯并[d]异恶唑-3-基)八氢-2H-吡啶并[1,2-a]-吡嗪的方法,表明其在制备特定吡嗪衍生物中的潜力 (Urban,1995 年)。
取代吡嗪甲酰胺的合成和生物学评价:Doležal 等人(2006 年)的一项研究探讨了由取代吡嗪-2-羧酸合成的酰胺,这可能与类似化合物相关 (Doležal 等人,2006 年)。
化学反应性和化合物合成
吡唑并[5,1-c][1,2,4]三嗪的反应性:Ivanov 等人(2017 年)关于合成 3-叔丁基-4-氧代-7-X-4,6-二氢吡唑并[5,1-c][1,2,4]三嗪-8-羧酸乙酯的研究表明了类似结构的反应性,这在合成相关化合物中可能很有用 (Ivanov 等人,2017 年)。
吡咯并[1,2-a]吡嗪衍生物的合成:Voievudskyi 等人(2016 年)展示了相关化合物 2-氨基-6,8-二甲基-1,3-二氧代-1,2,3,4-四氢吡咯并-[1,2-a]吡嗪-7-羧酸乙酯在合成新型天然生物碱类似物中的效用 (Voievudskyi 等人,2016 年)。
构象研究
- NMR 光谱分析:Chmielewski 等人(1982 年)的一项研究使用 NMR 光谱分析叔丁基 2-甲氧基-5,6-二氢-2H-吡喃衍生物的构象,表明在相关化合物的结构分析中具有潜在应用 (Chmielewski 等人,1982 年)。
生化分析
Biochemical Properties
(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active sites of enzymes, altering their activity and thus influencing metabolic processes.
Cellular Effects
The effects of (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, its impact on metabolic pathways can alter the energy balance within cells, affecting their overall function and viability.
Molecular Mechanism
At the molecular level, (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage threshold is crucial for its potential therapeutic applications.
Metabolic Pathways
(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence the glycolytic pathway or the citric acid cycle, leading to changes in the production of ATP and other key metabolites. These interactions highlight its potential role in modulating cellular metabolism.
Transport and Distribution
The transport and distribution of (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for predicting its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is influenced by targeting signals and post-translational modifications . It may be directed to specific organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular function. These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
tert-butyl (7S,9aS)-7-(hydroxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-6-15-8-11(10-17)4-5-12(15)9-16/h11-12,17H,4-10H2,1-3H3/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFJLHLYPJBMCY-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@H](CC[C@H]2C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
